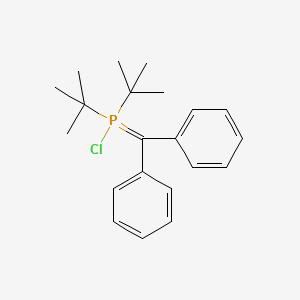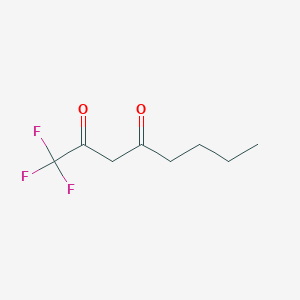![molecular formula C12H11N3 B14423349 Pyridine, 2-[(3-methylphenyl)azo]- CAS No. 87014-42-4](/img/structure/B14423349.png)
Pyridine, 2-[(3-methylphenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[(3-methylphenyl)azo]-: is an aromatic heterocyclic compound that features a pyridine ring substituted with a 2-[(3-methylphenyl)azo] group. This compound is part of the azo compounds family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. Azo compounds are known for their vivid colors and are widely used in dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method for synthesizing pyridine derivatives involves the condensation of carbonyl compounds with ammonia or amines.
Cycloaddition Reactions: Another approach involves cycloaddition reactions, where smaller molecules combine to form the pyridine ring.
Industrial Production: Industrially, pyridine and its derivatives can be synthesized through the Chichibabin synthesis, which involves the reaction of acetaldehyde, formaldehyde, and ammonia.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium dithionite, hydrogen with a catalyst.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridines.
Substitution: Halogenated pyridines, nitropyridines.
Aplicaciones Científicas De Investigación
Chemistry:
- Pyridine derivatives are used as ligands in coordination chemistry due to their ability to donate electron pairs to metal centers .
Biology:
Medicine:
- Pyridine derivatives are investigated for their therapeutic properties, including antimicrobial, antiviral, and anticancer activities .
Industry:
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[(3-methylphenyl)azo]- involves its interaction with molecular targets through its azo and pyridine groups. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Phenazopyridine: Used as a urinary tract analgesic.
3-Methylpyridine: A precursor in the synthesis of various chemicals.
Uniqueness:
Pyridine, 2-[(3-methylphenyl)azo]-: stands out due to its specific substitution pattern, which imparts unique chemical and biological properties compared to other pyridine derivatives.
Conclusion
Pyridine, 2-[(3-methylphenyl)azo]-: is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
87014-42-4 |
|---|---|
Fórmula molecular |
C12H11N3 |
Peso molecular |
197.24 g/mol |
Nombre IUPAC |
(3-methylphenyl)-pyridin-2-yldiazene |
InChI |
InChI=1S/C12H11N3/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13-12/h2-9H,1H3 |
Clave InChI |
YYPGCSSWGPDSTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)
![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)
![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
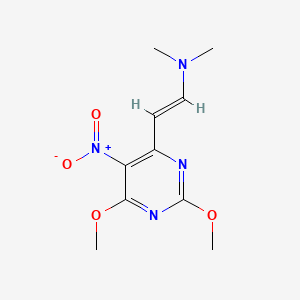
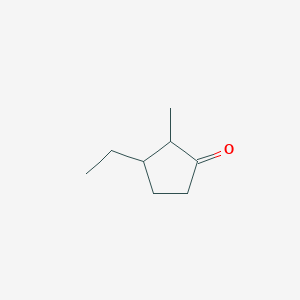
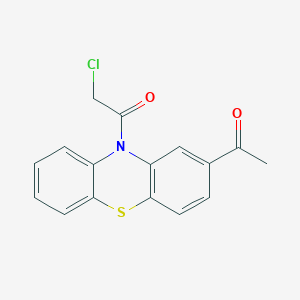
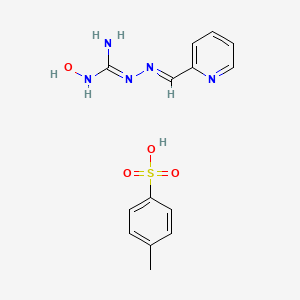
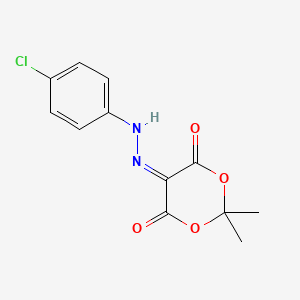
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
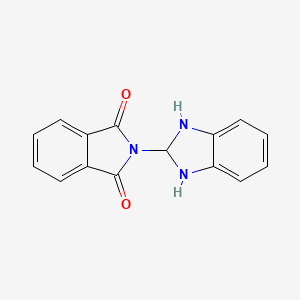
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)
